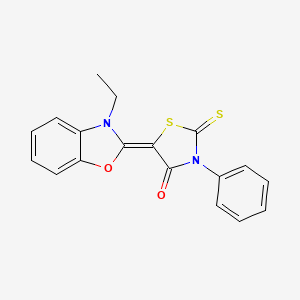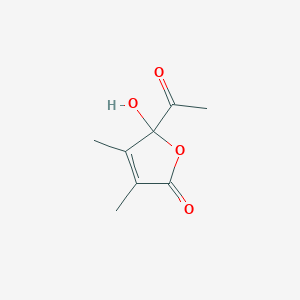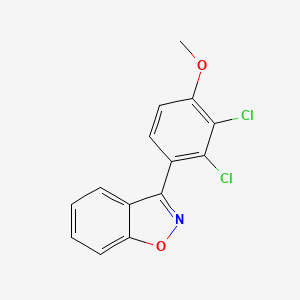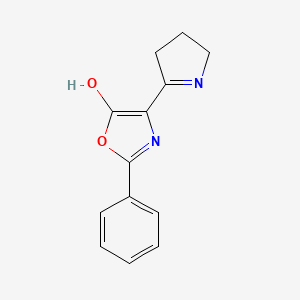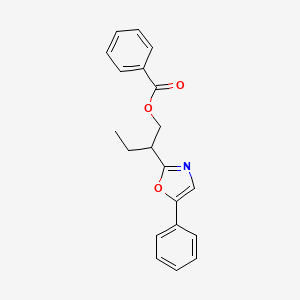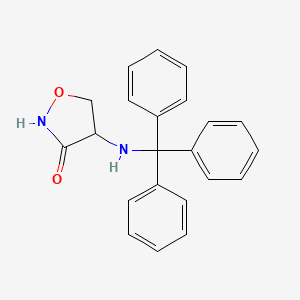![molecular formula C11H19N B12878014 3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine is a nitrogen-containing heterocyclic compound It is part of the azepine family, which is known for its seven-membered ring structure containing one nitrogen atom
Preparation Methods
The synthesis of 3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine typically involves cyclization reactions. One common method is the ring expansion of smaller cyclic compounds, such as pyrrolidine or piperidine derivatives, using various reagents and conditions. For example, the cyclization can be achieved through thermal, photochemical, or microwave irradiation methods . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.
Chemical Reactions Analysis
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule, using reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s nitrogen atom can participate in hydrogen bonding or coordination with metal ions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine can be compared with other similar compounds, such as:
Azepine: A seven-membered ring with one nitrogen atom, but without the additional methano bridge.
Pyrrolidine: A five-membered ring with one nitrogen atom, which can be a precursor for the synthesis of azepine derivatives.
Piperidine: A six-membered ring with one nitrogen atom, another precursor for azepine synthesis.
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
3-methyl-2-azatricyclo[6.2.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-2-4-10-6-9-3-5-11(7-9)12(8)10/h8-11H,2-7H2,1H3 |
InChI Key |
ZWPOGJRGJWKALA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2N1C3CCC(C2)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)
![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
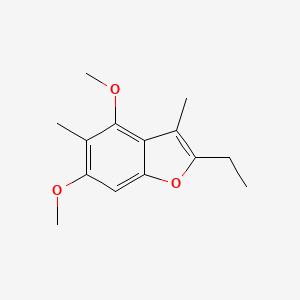
![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)
